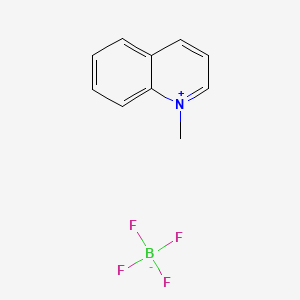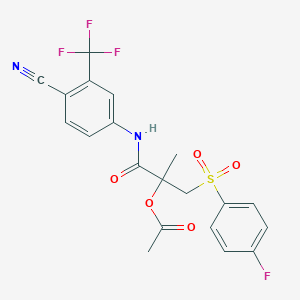
O-Acetylbicalutamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Acetylbicalutamide is a derivative of bicalutamide, a non-steroidal anti-androgen used primarily in the treatment of prostate cancer. Bicalutamide works by inhibiting the action of androgens (male hormones) by binding to androgen receptors, thereby preventing the growth of cancer cells . This compound is a modified form of bicalutamide, where an acetyl group is added to enhance its properties and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetylbicalutamide involves the acetylation of bicalutamide. This process typically includes the reaction of bicalutamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then subjected to purification processes such as recrystallization and chromatography to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
O-Acetylbicalutamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, bicalutamide.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Bicalutamide.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
O-Acetylbicalutamide has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and their effects on biological activity.
Biology: Investigated for its potential effects on androgen receptors and related pathways.
Medicine: Explored as a potential therapeutic agent for prostate cancer and other androgen-related conditions.
Industry: Used in the development of new anti-androgen drugs with improved efficacy and reduced side effects
Wirkmechanismus
O-Acetylbicalutamide exerts its effects by binding to androgen receptors, similar to bicalutamide. The acetyl group enhances its binding affinity and selectivity for androgen receptors, thereby increasing its effectiveness in inhibiting androgen-mediated growth of cancer cells. The compound blocks the action of androgens from adrenal and testicular origins, preventing the stimulation of prostatic tissue growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicalutamide: The parent compound, used widely in prostate cancer treatment.
Flutamide: Another non-steroidal anti-androgen with a similar mechanism of action.
Nilutamide: A non-steroidal anti-androgen with different pharmacokinetic properties.
Uniqueness
O-Acetylbicalutamide is unique due to the presence of the acetyl group, which enhances its binding affinity and selectivity for androgen receptors. This modification potentially improves its therapeutic efficacy and reduces side effects compared to its parent compound, bicalutamide .
Eigenschaften
Molekularformel |
C20H16F4N2O5S |
|---|---|
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
[1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C20H16F4N2O5S/c1-12(27)31-19(2,11-32(29,30)16-7-4-14(21)5-8-16)18(28)26-15-6-3-13(10-25)17(9-15)20(22,23)24/h3-9H,11H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
CKXGOSZUMSXBTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C)(CS(=O)(=O)C1=CC=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


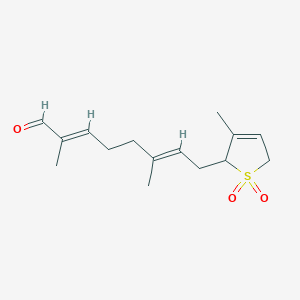
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
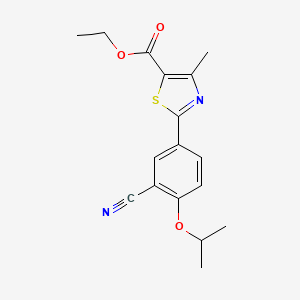

![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
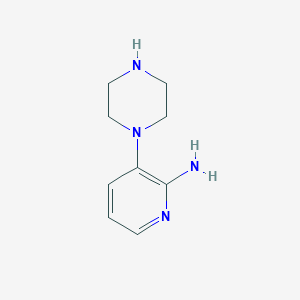
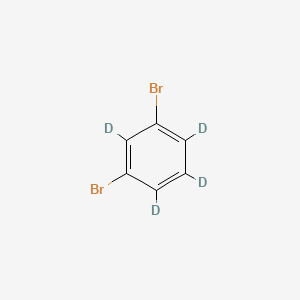
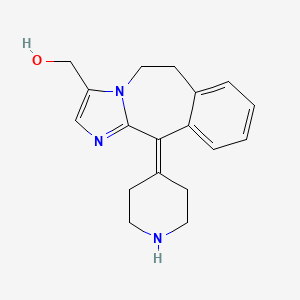
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
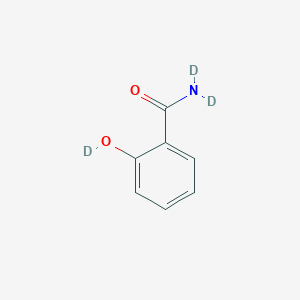

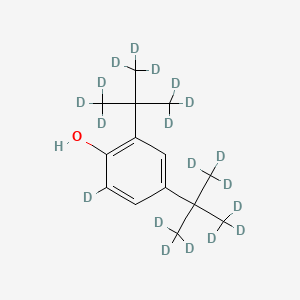
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)
